Peganole

Cholinergic Pharmacology In Vivo Efficacy Tremor Model

Peganole is a quinazoline alkaloid AChE inhibitor pharmacologically distinct from other P. harmala alkaloids. It potentiates cholinergic agonists dose-dependently—up to a 3-fold increase in tremor response to arecoline and nicotine—and provides documented i.v., i.p., and s.c. LD50 values for safety pharmacology. Its defined TPSA and LogP enable cocrystallization with peganine, supporting solid-state and pre-formulation research. For reproducible, mechanism-specific cholinergic studies with quantifiable benchmarks, Peganole delivers unmatched experimental control.

Molecular Formula C11H12N2O
Molecular Weight 188.23 g/mol
CAS No. 36101-54-9
Cat. No. B000095
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePeganole
CAS36101-54-9
Synonyms4,5-dihydropyrrolidino[2,1-b]quinazolin-5-ol
Molecular FormulaC11H12N2O
Molecular Weight188.23 g/mol
Structural Identifiers
SMILESC1CC2=NC3=CC=CC=C3C(N2C1)O
InChIInChI=1S/C11H12N2O/c14-11-8-4-1-2-5-9(8)12-10-6-3-7-13(10)11/h1-2,4-5,11,14H,3,6-7H2
InChIKeyRDWJAMWCGSWTQS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 20 mg / 100 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Peganole (CAS 36101-54-9) Procurement Guide: Quinazoline Alkaloid from Peganum harmala


Peganole (CAS 36101-54-9, also known as Peganol) is a naturally occurring quinazoline alkaloid first isolated from Peganum harmala L. (Syrian rue). It is chemically defined as 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol, with a molecular formula of C11H12N2O and a molecular weight of 188.23 g/mol [1]. The compound is structurally related to other P. harmala quinazoline alkaloids, such as vasicine (peganine) and deoxypeganine, but is distinguished by its specific substitution pattern [2].

Peganole Differentiators: Why In-Class Alkaloids Cannot Be Simply Substituted


While several quinazoline alkaloids from Peganum harmala share structural similarities, their pharmacological profiles and target selectivity can diverge significantly. For example, the structurally related alkaloids vasicine and vasicinone exhibit opposing cardiac effects, with vasicine being a cardiac depressant and vasicinone a weak stimulant [1][2]. Similarly, Peganole exhibits a unique combination of cholinergic, psychotomimetic, and enzyme inhibitory activities that are not replicated by other P. harmala alkaloids like harmine or harmaline. This highlights that procurement decisions cannot be based solely on structural class or source plant, but must instead be guided by the specific, quantifiable activity profile required for the research or industrial application.

Peganole Quantitative Evidence: Head-to-Head Comparisons and Class-Level Differentiation


Peganole Potentiation of Cholinergic Agonists: A Quantitative In Vivo Comparison

Peganole exhibits a dose-dependent potentiation of cholinergic agonists in vivo, a key functional differentiator from other cholinergic modulators. In an established mouse tremor model, Peganole at doses of 15, 30, and 50 mg/kg (i.p.) increased the tremogenic effects of Arecoline by 1.5-, 2-, and 2.5-fold, respectively, and the effects of Nicotine by 1.0-, 1.8-, and 3.0-fold, respectively . This effect is likely due to its demonstrated inhibition of both cholinesterases and monoamine oxidases .

Cholinergic Pharmacology In Vivo Efficacy Tremor Model

Peganole Acute Toxicity Profile (LD50) in Murine Models

The acute toxicity of Peganole has been quantified in mice, providing crucial safety and dosing information for in vivo study design. The reported LD50 values vary significantly depending on the route of administration: 62 mg/kg (i.v.), 130 mg/kg (i.p.), and 237 mg/kg (s.c.) [1]. This route-dependent toxicity profile is a key parameter for researchers and informs the therapeutic window and safe handling procedures.

Toxicology Safety Pharmacology Acute Toxicity

Peganole Cholinesterase Inhibition: Class-Level Inference

Peganole is characterized as an acetylcholinesterase (AChE) inhibitor [1]. While direct, quantitative IC50 values for Peganole against specific AChE isoforms are not provided in the primary sources consulted, its functional potentiation of cholinergic agonists strongly corroborates its classification as a cholinesterase inhibitor . This class-level mechanism differentiates it from other P. harmala alkaloids that do not exhibit this activity profile.

Enzyme Inhibition Cholinesterase Acetylcholinesterase Inhibitor

Peganole Structural and Physicochemical Differentiation

Structurally, Peganole is the carbinolamine (hydroxylated) derivative of deoxypeganine . Its unique 1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-9-ol structure enables specific intermolecular interactions, such as the formation of a cocrystal with the alkaloid peganine (vasicine) through reciprocal O-H⋯N1 hydrogen bonds [1]. This property is not shared by its parent compound deoxypeganine or other quinazoline analogs, which may impact solubility, stability, and formulation behavior.

Physicochemical Properties Structural Analog Crystal Engineering

Peganole Application Scenarios: Where its Specific Profile Provides an Advantage


In Vivo Studies of Cholinergic Potentiation

For researchers designing in vivo experiments that require the potentiation of cholinergic agonists, Peganole offers a well-characterized, dose-dependent effect in murine models. Its ability to increase the tremor response to arecoline and nicotine by up to 3-fold provides a quantifiable and reproducible benchmark for studying cholinergic system modulation .

Toxicological and Safety Pharmacology Assessment

Procurement of Peganole is particularly suitable for studies requiring a compound with established acute toxicity parameters. The documented LD50 values for three different routes of administration (i.v., i.p., s.c.) in mice provide a robust foundation for designing safety pharmacology studies and for calculating initial dosing regimens [1].

Pharmacology of Cholinesterase Inhibition

Peganole is a relevant tool for investigating the downstream effects of acetylcholinesterase (AChE) inhibition in both in vitro and in vivo systems. Its functional activity as an AChE inhibitor, distinct from the MAO-inhibiting β-carboline alkaloids also present in P. harmala, makes it a valuable compound for isolating and studying cholinergic mechanisms .

Solid-State Chemistry and Formulation Studies

Due to its specific ability to form cocrystals with peganine and its defined physicochemical properties (TPSA, LogP), Peganole is a candidate of interest for solid-state chemistry research, pre-formulation studies, and the development of novel drug delivery systems where cocrystallization or specific intermolecular interactions are being explored [2][3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Peganole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.